Cas no 935655-08-6 (6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring an isopropyl substituent at the 6-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its saturated heterocyclic structure enhances stability while the isopropyl group offers steric and electronic modulation, making it useful for structure-activity studies. The compound is commonly employed in medicinal chemistry for the design of CNS-targeting agents due to its structural resemblance to biologically active alkaloids. High purity grades are available for research applications, ensuring reproducibility in synthetic and pharmacological studies. Proper handling under inert conditions is recommended to maintain integrity.
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline structure
935655-08-6 structure
Product name:6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS No:935655-08-6
MF:C12H17N
Molecular Weight:175.270083189011
CID:2115433
PubChem ID:21354845

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 6-isopropyl-1,2,3,4-tetrahydroisoquinoline
    • 6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
    • Isoquinoline, 1,2,3,4-tetrahydro-6-(1-methylethyl)-
    • 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
    • インチ: 1S/C12H17N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,9,13H,5-6,8H2,1-2H3
    • InChIKey: SSWUUFFQRQRUNJ-UHFFFAOYSA-N
    • SMILES: N1CC2C=CC(=CC=2CC1)C(C)C

計算された属性

  • 精确分子量: 175.136099547g/mol
  • 同位素质量: 175.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 12

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-151508-0.05g
6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95.0%
0.05g
$212.0 2025-02-20
Enamine
EN300-151508-0.5g
6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95.0%
0.5g
$713.0 2025-02-20
Chemenu
CM411226-250mg
6-isopropyl-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95%+
250mg
$504 2024-07-19
Life Chemicals
F8889-1835-2.5g
6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95%+
2.5g
$1264.0 2023-09-05
Life Chemicals
F8889-1835-5g
6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95%+
5g
$1896.0 2023-09-05
Enamine
EN300-151508-0.1g
6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95.0%
0.1g
$317.0 2025-02-20
Life Chemicals
F8889-1835-0.25g
6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95%+
0.25g
$570.0 2023-09-05
TRC
P274206-1g
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6
1g
$ 730.00 2022-06-03
Enamine
EN300-151508-0.25g
6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95.0%
0.25g
$452.0 2025-02-20
Enamine
EN300-151508-1.0g
6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
935655-08-6 95.0%
1.0g
$914.0 2025-02-20

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline 関連文献

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Introduction to 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 935655-08-6)

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 935655-08-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This tetrahydroisoquinoline derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in the development of novel therapeutic agents.

The molecular structure of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused with a piperidine moiety, further substituted with an isopropyl group at the 6-position. This configuration imparts unique electronic and steric properties that influence its interactions with biological targets. The presence of the isopropyl group enhances lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability.

In recent years, tetrahydroisoquinoline derivatives have been extensively studied for their pharmacological potential. These compounds are known to exhibit a wide range of biological activities, including dopaminergic and serotonergic effects, which make them relevant in the treatment of neurological disorders such as depression, Parkinson's disease, and schizophrenia. The structural motif of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline aligns well with these pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated the design of more potent and selective tetrahydroisoquinoline derivatives. By leveraging these techniques, researchers have been able to optimize the scaffold of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline to enhance its binding affinity to specific receptors while minimizing off-target effects. This approach has led to the identification of several promising candidates for further preclinical and clinical evaluation.

The synthesis of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions followed by cyclization and functional group modifications. The use of advanced catalytic systems has further improved the efficiency of these synthetic processes, making it feasible to produce larger quantities for research purposes.

One of the most compelling aspects of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is its potential as a lead compound for drug discovery. Its structural features allow for modifications that can fine-tune its pharmacological properties. For instance, replacing the isopropyl group with other substituents can alter its metabolic stability and receptor selectivity. Such modifications are crucial in developing drugs that exhibit improved pharmacokinetic profiles.

The biological activity of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline has been explored in various preclinical models. Studies have demonstrated its ability to modulate neurotransmitter systems relevant to central nervous system disorders. Additionally, its potential role in pain management and inflammation has been investigated due to its interaction with peripheral receptors. These findings underscore its versatility as a pharmacological tool.

In conclusion,6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 935655-08-6) represents a valuable compound in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for this derivative,6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is poised to play a significant role in addressing unmet medical needs.

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